N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide
CAS No.: 1251689-59-4
Cat. No.: VC7763068
Molecular Formula: C21H17N3O2S2
Molecular Weight: 407.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251689-59-4 |
|---|---|
| Molecular Formula | C21H17N3O2S2 |
| Molecular Weight | 407.51 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide |
| Standard InChI | InChI=1S/C21H17N3O2S2/c25-20(24-21-23-16-3-1-2-4-18(16)28-21)14-7-9-15(10-8-14)26-11-19-22-17(12-27-19)13-5-6-13/h1-4,7-10,12-13H,5-6,11H2,(H,23,24,25) |
| Standard InChI Key | ODAMUTIILAVIRH-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4 |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound’s structure integrates a benzothiazole ring linked via an amide bond to a benzamide scaffold, which is further substituted with a methoxy group connected to a 4-cyclopropylthiazole moiety. The presence of sulfur and nitrogen atoms in the thiazole rings enhances its ability to participate in hydrogen bonding and π-π interactions, critical for target binding . The IUPAC name, N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide, reflects this intricate connectivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1251689-59-4 |
| Molecular Formula | C<sub>21</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub> |
| Molecular Weight | 407.51 g/mol |
| Solubility | Soluble in organic solvents |
| SMILES | C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4 |
The cyclopropyl group on the thiazole ring introduces steric constraints that may influence conformational flexibility and receptor selectivity . Computational analyses predict moderate lipophilicity (LogP ≈ 3.2), suggesting balanced membrane permeability and aqueous solubility.
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide involves sequential coupling reactions:
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Formation of the 4-Cyclopropylthiazole Intermediate: Cyclopropanation of allylic precursors followed by thiazole ring closure using Hantzsch thiazole synthesis.
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Methoxybenzamide Backbone Preparation: Etherification of 4-hydroxybenzamide with the thiazole-methyl chloride intermediate.
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Amide Coupling: Reaction of the benzamide derivative with 2-aminobenzothiazole under peptide coupling conditions (e.g., EDC/HOBt).
Microwave-assisted synthesis, as demonstrated for analogous thiazoles , could reduce reaction times from hours to minutes while improving yields (e.g., 75–90% for key steps) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cyclopropane dicarboxylate, DMF, 80°C | 68% |
| 2 | K<sub>2</sub>CO<sub>3</sub>, DMSO, 120°C | 82% |
| 3 | EDC, HOBt, CH<sub>2</sub>Cl<sub>2</sub>, rt | 76% |
Analytical Validation
Spectroscopic data confirm the structure:
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IR: Peaks at 1670 cm<sup>−1</sup> (C=O stretch) and 1266 cm<sup>−1</sup> (C=S) .
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<sup>1</sup>H NMR: Signals at δ 3.76 ppm (CH<sub>2</sub> of cyclopropane) and δ 7.36–8.24 ppm (aromatic protons) .
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MS: Molecular ion peak at m/z 407.51.
| Compound | Target | IC<sub>50</sub>/K<sub>d</sub> |
|---|---|---|
| Analog A (Thiazole-amide) | EGFR Kinase | 18 nM |
| Analog B (Benzothiazole) | COX-2 | 0.12 µM |
| Analog C (Triazole-thiazole) | C. albicans | 4 µg/mL |
Challenges and Future Directions
Metabolic Stability and Toxicity
Thiazole derivatives often face rapid hepatic clearance (t<sub>1/2</sub> < 2 h) due to CYP450-mediated oxidation . Structural modifications, such as fluorine substitution, could improve metabolic stability .
Synthetic Scalability
Current routes require costly catalysts (e.g., Pd/C for cyclopropanation). Flow chemistry and biocatalytic methods may enhance cost-efficiency .
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